molecular formula C13H8N2O B12102455 2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B12102455
M. Wt: 208.21 g/mol
InChI Key: NXFDCVXZHNVIRH-UHFFFAOYSA-N
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Description

2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound with the molecular formula C13H8N2O. It is characterized by the presence of an indene ring system substituted with a methyl group and a malononitrile moiety. This compound is known for its applications in organic synthesis and materials science due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the condensation of 6-methylindan-1-one with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The base, often sodium ethoxide or potassium tert-butoxide, facilitates the deprotonation of malononitrile, enabling the nucleophilic attack on the carbonyl carbon of 6-methylindan-1-one, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: The compound is utilized in the development of organic semiconductors and photovoltaic materials.

    Biology and Medicine: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.

    Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 2-(2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile

Uniqueness

2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to the presence of a methyl group on the indene ring, which can influence its reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different applications and functionalities.

Biological Activity

2-(6-Methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, also known by its CAS number 2047352-75-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C13H8N2O
  • Molecular Weight : 208.22 g/mol
  • Structure : The compound features a malononitrile moiety attached to an indanone derivative, which is crucial for its biological activity.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Research indicates that derivatives of indanone compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
  • Antibacterial Properties : The presence of cyano groups in the structure enhances the antibacterial activity of malononitrile derivatives. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential for development as antibacterial agents .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of related compounds. These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between malononitrile and a suitable indanone derivative. This method has been optimized to achieve high yields under controlled conditions:

Reagent Reaction Conditions Yield (%)
Malononitrile + IndanoneEthanol, NaOAc or Piperidine61 - 85

Case Studies

  • Antitumor Efficacy : A study conducted on a series of indanone derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
  • Bacterial Resistance : In vitro tests against antibiotic-resistant bacterial strains showed that derivatives containing the malononitrile moiety had significant inhibitory effects, suggesting their potential as new antibiotics .
  • Inflammatory Response Modulation : Research focusing on the anti-inflammatory properties revealed that these compounds could effectively reduce inflammation markers in animal models, highlighting their therapeutic potential in treating inflammatory diseases .

Properties

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

2-(6-methyl-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C13H8N2O/c1-8-2-3-10-12(4-8)11(5-13(10)16)9(6-14)7-15/h2-4H,5H2,1H3

InChI Key

NXFDCVXZHNVIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC2=C(C#N)C#N

Origin of Product

United States

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